5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole
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Overview
Description
5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole is a chemical compound known for its unique structure and properties It features a bromophenyl group, an ethylthio group, and a methyl-imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole typically involves the reaction of 4-bromophenyl derivatives with ethylthio and imidazole precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the ethylthio group can modulate the compound’s reactivity and stability. The imidazole core is crucial for the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl isocyanate
- 4-Bromophenyl 4-bromobenzoate
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Uniqueness
5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity, stability, and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-3-16-12-14-8-11(15(12)2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWIWYPXKWOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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